4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
Description
4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide is a complex organic compound that features a thiazolidinone core, a benzenesulfonamide group, and a brominated hydroxybenzylidene moiety
Properties
IUPAC Name |
4-[[(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5S2/c1-2-27-15-7-10(13(19)9-14(15)23)8-16-17(24)22-18(28-16)21-11-3-5-12(6-4-11)29(20,25)26/h3-9,23H,2H2,1H3,(H2,20,25,26)(H,21,22,24)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLSYHSUTXWJP-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Brominated Hydroxybenzylidene Moiety: This step involves the reaction of the thiazolidinone intermediate with a brominated hydroxybenzaldehyde in the presence of a base to form the benzylidene derivative.
Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the benzylidene derivative with a sulfonamide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to the receptor’s ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2E,5Z)-5-(2-bromo-3-chloro-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
- 4-{[(2E,5Z)-5-(2-bromo-5-methoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
Uniqueness
The uniqueness of 4-{[(2E,5Z)-5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated hydroxybenzylidene moiety, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
